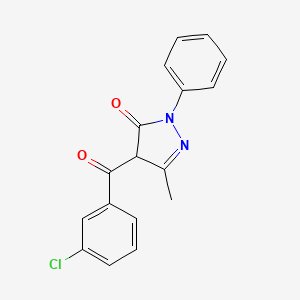

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(3-chlorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBSSVGLNHWXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of pyrazolone compounds, including 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, exhibit notable antibacterial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to antibacterial properties, pyrazolone derivatives have been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation in various experimental models, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests its utility in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. Preliminary studies indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival, making it a candidate for further development in cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with 3-chlorobenzoyl chloride in the presence of a base such as calcium hydroxide. The product can be purified through recrystallization techniques to obtain high-purity samples for biological testing .

Case Studies

Several case studies have documented the applications of this compound:

- Antibacterial Activity Study : A study assessed the efficacy of various pyrazolone derivatives against Staphylococcus aureus and Escherichia coli, revealing that this compound exhibited significant inhibitory effects compared to standard antibiotics .

- Anti-inflammatory Research : In an animal model of arthritis, administration of this pyrazolone derivative resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates .

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- Suzuki coupling enables aryl group introduction at the 4-position, useful for diversifying pharmacophores .

- Alkylation reactions (e.g., ) require phase-transfer catalysts (Bu₄NBr) for efficiency .

Thermal and Spectral Properties

Thermal stability and spectral signatures vary with substituents:

Biological Activity

The compound 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 312.76 g/mol. The structure features a pyrazole ring substituted with a chlorobenzoyl group and a methyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 3-chlorobenzoyl chloride under basic conditions. The process is often optimized to yield high purity and yield, as shown in various studies .

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. In a study evaluating various pyrazole derivatives, including this compound, it was found to possess notable cytotoxic effects against several cancer cell lines. The compound's IC50 values ranged from 60 nM to 580 nM , indicating strong potency against gastric and liver cancer cells .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | NUGC (Gastric) | 60 |

| HEPG2 (Liver) | 428 | |

| MCF (Breast) | 580 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Additionally, the presence of the chlorobenzoyl moiety enhances its interaction with cellular targets, potentially leading to increased efficacy.

Antimicrobial Activity

Apart from its anticancer properties, this compound has also shown antimicrobial activity. Studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings. For example, one study highlighted the use of similar compounds in combination therapies for resistant cancer types, demonstrating improved outcomes compared to standard treatments .

Q & A

Basic Questions

Q. What established synthetic routes are used to prepare 4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives?

- Methodological Answer: The compound is typically synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chlorinated benzoyl chloride under controlled conditions. Key steps include refluxing in anhydrous solvents (e.g., DMF/POCl₃) and purification via recrystallization . Derivatives are prepared by condensing the pyrazolone core with amines or aldehydes in ethanol under reflux (e.g., Schiff base formation via reaction with allylamine) . Elemental analysis and melting point determination are critical for confirming purity .

Q. What crystallographic techniques are recommended for structural determination of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (SHELXL for refinement, SHELXS for structure solution) is standard. Data collection involves a Rigaku Saturn724 CCD diffractometer with MoKα radiation (λ = 0.71075 Å). Hydrogen atoms are placed in calculated positions, and weak interactions (C-H⋯O, C-H⋯π) are analyzed using Mercury or OLEX2 software . Refinement parameters (R factor < 0.05) and disorder modeling (e.g., allyl group disorder) require careful occupancy adjustment .

Q. Which analytical techniques confirm the purity and structural integrity of the compound?

- Methodological Answer:

- Elemental Analysis: Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

- Spectroscopy: IR identifies carbonyl (C=O, ~1624 cm⁻¹) and aromatic stretches. ¹H NMR confirms substituent environments (e.g., pyrazole proton at δ 10.66 ppm) .

- XRD: Compare experimental and simulated PXRD patterns to detect polymorphic impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing Schiff base derivatives of this compound?

- Methodological Answer:

- Solvent Selection: Ethanol or methanol under reflux (10–12 h) ensures efficient imine formation. Ultrasound-assisted synthesis reduces reaction time (e.g., from 10 h to 2–3 h) by enhancing mass transfer .

- Stoichiometry: A 1:1 molar ratio of pyrazolone to amine minimizes side products. Excess amine may lead to byproducts like enamine tautomers .

- Workup: Slow evaporation at 4°C yields high-quality crystals for XRD. Recrystallization in ethanol/water mixtures improves yield .

Q. How do weak intermolecular interactions influence the crystal packing and stability of derivatives?

- Methodological Answer:

- Hydrogen Bonding: Use PLATON to analyze C-H⋯O interactions (e.g., O⋯H distance ~2.5 Å, angle ~150°), which stabilize layered packing .

- π-π Stacking: Mercury’s packing analysis tool calculates centroid distances (3.5–4.0 Å) between aromatic rings. Dihedral angles >15° between pyrazolone and substituent rings reduce conjugation, affecting solubility .

- Disorder Modeling: Partial occupancy refinement (e.g., 53.3%:46.7% for allyl group disorder) in SHELXL prevents over-interpretation of electron density .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for derivatives?

- Methodological Answer:

- Dynamic NMR: Detect tautomerism (e.g., keto-enamine equilibrium) by variable-temperature ¹H NMR. Broadening or splitting of peaks at low temperatures indicates slow exchange .

- DFT Calculations: Compare experimental XRD bond lengths (e.g., C=O at 1.22 Å) with optimized geometries (B3LYP/6-31G*) to validate resonance structures .

- Multi-method Validation: Cross-check IR carbonyl stretches (1624 cm⁻¹) with XRD-derived bond lengths to confirm conjugation effects .

Q. How can synthetic byproducts be minimized during large-scale pyrazolone derivatization?

- Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., NH of pyrazolone using Boc groups) during benzoylation to prevent over-substitution .

- Catalysis: Sulfamic acid (10 mol%) in solvent-free conditions accelerates condensation while reducing side reactions (e.g., dimerization) .

- HPLC Monitoring: Use a C18 column (MeCN/H₂O gradient) to track reaction progress and isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.